2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
Beschreibung
2-(1H-Benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a synthetic small molecule featuring a benzimidazole core linked to a methylthiazol-substituted phenylacetamide scaffold. The benzimidazole moiety is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π stacking interactions, which enhance binding to biological targets .
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-21-17(11-25-13)14-6-2-3-7-15(14)22-19(24)10-23-12-20-16-8-4-5-9-18(16)23/h2-9,11-12H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYJGIQXUTNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which plays a crucial role in cancer metabolism.
Mode of Action
The compound acts as an activator of PKM2. It binds to the enzyme and enhances its activity. This interaction results in the acceleration of the glycolytic pathway, leading to increased production of ATP and other metabolic intermediates.
Biochemical Pathways
The activation of PKM2 affects the glycolytic pathway, a crucial process for energy production in cells. The enhanced activity of PKM2 accelerates the conversion of phosphoenolpyruvate to pyruvate, leading to increased production of ATP. This can influence various downstream effects, including increased cell proliferation and survival, particularly in cancer cells.
Biologische Aktivität
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 300.39 g/mol. The structure features a benzimidazole moiety linked to a thiazole and an acetamide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole and thiazole possess significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus (bs) |
| N8 | 1.43 | Escherichia coli (ec) |
| N22 | 2.60 | Klebsiella pneumoniae (kp) |
| N23 | 2.65 | Candida albicans (ca) |
Data sourced from antimicrobial screening studies .
Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro studies have indicated that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including colorectal cancer (HCT116).
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 (Standard) |
Data indicates that some derivatives outperform standard chemotherapy agents .
The biological activity of the compound can be attributed to its ability to inhibit key cellular pathways involved in microbial growth and cancer cell proliferation. Research has shown that the benzimidazole and thiazole moieties interact with various biological targets, including enzymes and receptors involved in cell signaling.
Case Study: Inhibition of CK1δ
In a study focusing on related compounds, it was found that certain thiazole derivatives acted as potent inhibitors of casein kinase 1 delta (CK1δ), a crucial regulator in various signaling pathways associated with cancer progression. The IC50 values for these inhibitors were reported as low as 0.040 μM, indicating strong inhibitory potential .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Physicochemical Properties
The target compound’s molecular weight (356.43 g/mol) is intermediate compared to analogues, suggesting balanced lipophilicity for membrane permeability.
Structure-Activity Relationships (SAR)
- Thiazole vs. Thiazolidinone: Thiazole rings (as in the target compound) improve metabolic stability compared to thiazolidinones (e.g., Compound 23) but may reduce solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., -F in , -SO₂NH₂ in ) enhance target binding but may increase toxicity. The 2-methyl group in the target compound balances hydrophobicity and steric effects.
- Linker Flexibility : Acetamide linkers (common in all compounds) provide conformational flexibility, critical for accommodating diverse binding pockets .
Q & A
Q. What are the optimal synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
- Step 2 : Coupling the benzimidazole intermediate with a thiazole-containing phenylacetamide moiety using nucleophilic substitution or amide bond formation (e.g., EDCI/HOBt coupling) .
- Reaction Optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yield and reduces side products compared to conventional reflux methods .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (δ 2.1 ppm for CH3 in thiazole) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and benzimidazole N-H stretch (~3400 cm⁻¹) validate functional groups .
- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 406.3) confirm molecular weight .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR kinase). The thiazole and benzimidazole moieties show strong binding affinity (ΔG < -8 kcal/mol) to ATP-binding pockets .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values against cancer cell lines .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols (e.g., 48–72 hr incubation, 10 μM–100 μM dose range) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC50 values between cell lines (e.g., HeLa vs. MCF-7) and identify outliers .
Q. What strategies improve yield in large-scale synthesis?
- Methodology :
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for intermediates like 2-methylthiazole-4-carbaldehyde (yield: 85% vs. 65% batch) .
- Catalyst Screening : Pd/C (5 mol%) in hydrogenation steps reduces byproduct formation compared to Raney Ni .
Methodological Notes
- Reaction Mechanism Insights : The benzimidazole formation likely proceeds via a cyclocondensation mechanism, with acetic acid as a catalyst .
- Purity Challenges : Residual solvents (e.g., DMF) in final products require rigorous drying (vacuum oven, 50°C, 24 hr) .
- Biological Assay Design : Include positive controls (e.g., doxorubicin) and validate cell line authenticity via STR profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
